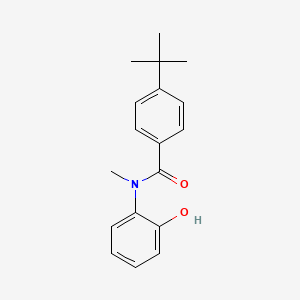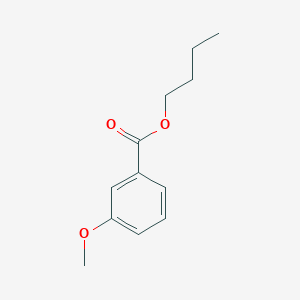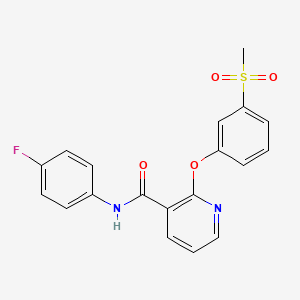![molecular formula C32H28CoN8Na2O10S2 B14431821 disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) CAS No. 75522-91-7](/img/structure/B14431821.png)
disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) is a complex compound that features a combination of organic and inorganic components. This compound is notable for its unique structure, which includes a diazenyl group, a sulfamoylphenolate moiety, and a cobalt ion. The presence of these functional groups and the metal ion endows the compound with distinctive chemical and physical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
The synthesis of disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) typically involves multiple steps, including the formation of the diazenyl group and the coordination of the cobalt ion. The general synthetic route can be summarized as follows:
Formation of the Diazenyl Group: This step involves the reaction of aniline with a suitable oxidizing agent to form the diazenyl intermediate. Common oxidizing agents include sodium nitrite in the presence of an acid.
Introduction of the Sulfamoylphenolate Moiety: The diazenyl intermediate is then reacted with a sulfamoylphenolate derivative under controlled conditions to form the desired organic ligand.
Coordination with Cobalt Ion: The final step involves the coordination of the organic ligand with a cobalt(2+) ion. This is typically achieved by reacting the ligand with a cobalt salt, such as cobalt chloride, in an aqueous or organic solvent.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo redox reactions due to the presence of the cobalt ion and the diazenyl group. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Substitution Reactions: The phenolate and sulfamoyl groups can participate in nucleophilic substitution reactions. Typical conditions involve the use of nucleophiles such as hydroxide ions or amines.
Coordination Reactions: The cobalt ion can form coordination complexes with other ligands, leading to the formation of new compounds with different properties.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: It is studied for its potential as a bioactive molecule, particularly in the context of its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases that involve oxidative stress.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Comparación Con Compuestos Similares
Disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) can be compared with other similar compounds, such as:
Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: This compound also features a diazenyl group and is used in dye production.
Disodium 6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate: Similar in structure, this compound is used in various industrial applications due to its stability and color properties.
The uniqueness of disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) lies in its combination of functional groups and the presence of the cobalt ion, which imparts distinctive chemical and physical properties.
Propiedades
| 75522-91-7 | |
Fórmula molecular |
C32H28CoN8Na2O10S2 |
Peso molecular |
853.7 g/mol |
Nombre IUPAC |
disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) |
InChI |
InChI=1S/2C16H16N4O5S.Co.2Na/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;;;/h2*2-9,21-22H,1H3,(H,18,23)(H2,17,24,25);;;/q;;+2;2*+1/p-4/b2*15-10-,20-19?;;; |
Clave InChI |
WVMJTILARGYEJA-JARQZRMMSA-J |
SMILES isomérico |
C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Na+].[Na+].[Co+2] |
SMILES canónico |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-].[Na+].[Na+].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









amino}butan-2-one](/img/structure/B14431802.png)





